molecular formula C9H15NO3 B11818675 3-(N-hydroxy-C-methylcarbonimidoyl)-2,2-dimethylcyclobutane-1-carboxylic acid

3-(N-hydroxy-C-methylcarbonimidoyl)-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B11818675
M. Wt: 185.22 g/mol
InChI Key: YOIRZJVLRCWQHH-UHFFFAOYSA-N
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Description

3-(N-hydroxy-C-methylcarbonimidoyl)-2,2-dimethylcyclobutane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique cyclobutane ring structure, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-hydroxy-C-methylcarbonimidoyl)-2,2-dimethylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutane ring: This can be achieved through a involving suitable dienes and alkenes under high-pressure conditions.

    Introduction of the carboxylic acid group: This step involves the oxidation of a precursor compound using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Formation of the N-hydroxy-C-methylcarbonimidoyl group: This can be accomplished through a series of reactions including nitration, reduction, and subsequent hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

3-(N-hydroxy-C-methylcarbonimidoyl)-2,2-dimethylcyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(N-hydroxy-C-methylcarbonimidoyl)-2,2-dimethylcyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(N-hydroxy-C-methylcarbonimidoyl)-2,2-dimethylcyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxybenzimidazole: Known for its role in direct C-H functionalization reactions.

    N-hydroxyphthalimide: Widely used as a catalyst for hydrogen atom abstraction reactions.

Uniqueness

3-(N-hydroxy-C-methylcarbonimidoyl)-2,2-dimethylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-(N-hydroxy-C-methylcarbonimidoyl)-2,2-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-5(10-13)6-4-7(8(11)12)9(6,2)3/h6-7,13H,4H2,1-3H3,(H,11,12)

InChI Key

YOIRZJVLRCWQHH-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1CC(C1(C)C)C(=O)O

Origin of Product

United States

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